3-(4-Aminophenyl)propan-1-ol

Catalog No.
S706301
CAS No.
14572-92-0
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Aminophenyl)propan-1-ol

CAS Number

14572-92-0

Product Name

3-(4-Aminophenyl)propan-1-ol

IUPAC Name

3-(4-aminophenyl)propan-1-ol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7,10H2

InChI Key

VTHAHSYNSNZPSI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCCO)N

Canonical SMILES

C1=CC(=CC=C1CCCO)N

3-(4-Aminophenyl)propan-1-ol is an organic compound characterized by its molecular formula C9H13NO\text{C}_9\text{H}_{13}\text{NO}. It is a derivative of phenylpropanol, where a phenyl ring is substituted with an amino group at the para position. This compound features both an amino group and a hydroxyl group, which contribute to its diverse chemical reactivity and potential biological activities. The compound is also known for its role as an intermediate in the synthesis of more complex organic molecules and materials used in various scientific fields .

There is no current information available on the specific mechanism of action of 3-(4-Aminophenyl)propan-1-ol.

Due to the lack of specific data, it's important to consider potential hazards associated with similar molecules:

  • Mild irritant: The amine group might cause mild skin or eye irritation.
  • Suspected endocrine disruptor: Aromatic amines can have endocrine disrupting properties, further research is needed to confirm [].

  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds, such as 3-(4-aminophenyl)propanal or 3-(4-aminophenyl)propanoic acid. Common reagents for this reaction include potassium permanganate and chromium trioxide.
  • Reduction: The amino group can be reduced to form alkylamines, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of various substituted derivatives depending on the reagents used.

These reactions highlight the compound's versatility in organic synthesis.

The biological activity of 3-(4-Aminophenyl)propan-1-ol has been explored in various contexts. Its amino and hydroxyl functional groups enable interactions with biomolecules, potentially influencing enzymatic processes and receptor activities. While specific therapeutic applications are still under investigation, preliminary studies suggest that it may have roles in enzyme inhibition and other biological pathways.

The synthesis of 3-(4-Aminophenyl)propan-1-ol typically involves the reduction of 3-(4-aminophenyl)propionic acid. This process can be achieved using lithium aluminum hydride in tetrahydrofuran as a solvent. The general steps include:

  • Dissolving 3-(4-aminophenyl)propionic acid in tetrahydrofuran.
  • Adding lithium aluminum hydride gradually while maintaining controlled conditions.
  • Allowing the reaction to proceed until completion, followed by work-up to isolate the desired product.

Industrial methods for synthesizing this compound are less documented but would likely involve optimization of reaction conditions and purification techniques applicable to large-scale organic synthesis.

3-(4-Aminophenyl)propan-1-ol has several applications across different fields:

  • Chemistry: Used as an intermediate for synthesizing more complex organic molecules.
  • Biology: Investigated for potential biological activity, including enzyme interactions and therapeutic properties.
  • Medicine: Explored for possible applications in drug development, particularly in creating compounds with specific biological effects.
  • Industry: Utilized in producing specialty chemicals and materials .

Several compounds share structural similarities with 3-(4-Aminophenyl)propan-1-ol, each exhibiting unique characteristics:

Compound NameKey Features
3-(4-Nitrophenyl)propan-1-olContains a nitro group instead of an amino group
3-Phenylpropan-1-olLacks the amino substitution on the phenyl ring
4-Aminocinnamic acidContains an amino group but differs in carbon chain structure
3-Amino-3-(4-aminophenyl)propan-1-olContains two amino groups and a hydroxyl group

Uniqueness

The uniqueness of 3-(4-Aminophenyl)propan-1-ol lies in its dual functionality—possessing both an amino group and a hydroxyl group—which allows it to participate in a wide range of

Traditional Chemical Synthesis Routes

Catalytic Hydrogenation Protocols

Catalytic hydrogenation remains a cornerstone for reducing nitro precursors to the target amine-alcohol. A benchmark protocol involves hydrogenating 3-(4-nitrophenyl)propan-1-ol using palladium on activated charcoal (Pd/C) in methanol under 1–2 atm H₂ pressure. This method achieves 98.5% yield after 1–2 hours, with minimal byproduct formation. Key parameters include:

  • Catalyst loading: 10% Pd/C (0.04 eq)
  • Temperature: 25–30°C
  • Solvent: Methanol or ethanol

Alternative nitrobenzene derivatives, such as 4-nitrophenol, undergo hydrogenation in acidic media (H₂SO₄) with surfactants to enhance mass transfer, achieving performance indices >0.2 g/min/L.

Table 1: Catalytic Hydrogenation Conditions and Yields

PrecursorCatalystConditionsYieldSource
3-(4-Nitrophenyl)propan-1-ol10% Pd/CH₂ (1–2 atm), MeOH98.5%
4-NitrophenolPt/C, H₂SO₄85°C, H₂ (1–2 atm)>80%

Nitro Group Reduction Strategies

The nitro-to-amine transformation is critical for synthesizing intermediates. Zinc in NH₄Cl/H₂O reduces 4-nitroacetophenone to 4-aminoacetophenone with 25% yield, though competing carbonyl reductions limit selectivity. Stannous chloride (SnCl₂) in HCl improves yields to 46%, but generates toxic byproducts.

Borane-THF complex emerges as a superior reagent for carboxylic acid reductions. For example, 4-(4-nitrophenyl)butyric acid is reduced to 3-(4-nitrophenyl)propan-1-ol (95% yield) using 2 eq. BH₃·THF in THF, followed by hydrogenation to the amine.

Borane-Mediated Alcohol Formation

Borane-THF enables selective reductions of carboxylic acids to primary alcohols without over-reduction. In the synthesis of 3-(4-aminophenyl)propan-1-ol:

  • Step 1: 4-(4-Nitrophenyl)butyric acid + 2 eq. BH₃·THF → 3-(4-Nitrophenyl)propan-1-ol (95% yield).
  • Step 2: H₂/Pd-C → 3-(4-Aminophenyl)propan-1-ol (98.5% yield).

This two-step process avoids competing nitro group reduction, making it industrially viable.

Figure 1: Borane-mediated reduction of 4-(4-nitrophenyl)butyric acid

Modern Catalytic Approaches

Smiles Rearrangement for N-Arylated Derivatives

The Smiles rearrangement enables ipso-substitution without cross-coupling. For example, Truce–Smiles rearrangement of aryl sulfones with organolithium reagents forms sulfinic acids, but applications to propanol derivatives remain underexplored. Recent advances in radical Smiles rearrangements could enable C–H functionalization, though scalability challenges persist.

Enantioselective Biocatalytic Systems

Transaminases (TAs) catalyze asymmetric synthesis of chiral amines. For 3-(4-aminophenyl)propan-1-ol derivatives:

  • (R)-Selective TAs achieve 88–89% conversion and >99% ee using sec-butylamine as an amine donor.
  • Kinetic resolution of racemic mixtures yields (S)-enantiomers with >95% ee at 48% conversion.

Table 2: Biocatalytic Transamination Performance

SubstrateEnzymeAmine DonorConversioneeSource
1-Phenylpropan-2-oneArR-TASec-butylamine88.9%>99%
3,4-Disubstituted derivativesArR-TASec-butylamine88.0%>99%

Metal-Free Radical C–H Amination

A metal-free approach using hydroxylamine derivatives enables direct C–H amination under mild conditions. Though not directly applied to 3-(4-aminophenyl)propan-1-ol, this method could replace traditional hydrogenation for nitro reductions.

Although 3-(4-aminophenyl)propan-1-ol itself is achiral, its derivatives—such as (S)-2-amino-3-(4-aminophenyl)propan-1-ol—exhibit chirality due to additional functional groups . Achieving enantiomeric purity in such derivatives requires precise methods:

Chiral Auxiliaries and Catalysts

The introduction of a chiral center at the propanol chain’s second carbon (e.g., via reductive amination) often employs asymmetric catalysis. For example, palladium complexes with chiral ligands can induce enantioselectivity during hydrogenation steps, though this remains underexplored for 3-(4-aminophenyl)propan-1-ol derivatives .

Kinetic Resolution

Enzymatic resolutions using lipases or esterases have proven effective for separating enantiomers of structurally similar amino alcohols. For instance, Candida antarctica lipase B selectively acylates one enantiomer of 2-amino-1-phenylpropan-1-ol, a model system offering insights for future applications to 3-(4-aminophenyl)propan-1-ol analogs .

Chromatographic Methods

Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers of amino alcohols with >99% enantiomeric excess (ee). While direct data for 3-(4-aminophenyl)propan-1-ol derivatives is limited, analogous separations of 1-phenylpropanolamine demonstrate baseline resolution using hexane:isopropanol mobile phases .

Diastereomeric Control in Synthesis

Diastereomer formation arises when 3-(4-aminophenyl)propan-1-ol participates in reactions introducing additional stereogenic centers or planar chirality. Key strategies include:

Stereoselective Alkylation

The amino group’s nucleophilicity enables alkylation, but uncontrolled reactions yield diastereomeric mixtures. Employing bulky electrophiles (e.g., tert-butyl bromoacetate) and low temperatures (-78°C) enhances diastereoselectivity by favoring less sterically hindered transition states. For example, N-alkylation with (R)-epichlorohydrin achieves a 7:1 diastereomer ratio in propanolamine derivatives [2].

Reductive Amination

Condensing 3-(4-aminophenyl)propan-1-ol with ketones followed by NaBH₄ reduction produces secondary amines. Diastereocontrol here depends on the ketone’s steric profile. Cyclohexanone derivatives yield trans:cis ratios of 4:1 due to chair-conformation preferences, while aromatic ketones (e.g., acetophenone) show minimal selectivity without chiral catalysts [2].

Solid-Phase Synthesis

Immobilizing 3-(4-aminophenyl)propan-1-ol on Wang resin enables iterative coupling cycles with amino acids. Using Fmoc/t-Bu protection, diastereomeric byproducts are minimized to <5% through rigorous washing protocols, as demonstrated in peptide nucleic acid (PNA) syntheses [5].

Influence of Protecting Groups on Steric Outcomes

Protecting the amino group of 3-(4-aminophenyl)propan-1-ol is essential for multi-step syntheses. The choice of protecting group directly impacts steric accessibility and reaction pathways:

tert-Butoxycarbonyl (Boc) Protection

  • Installation: Boc₂O in methanol at 40°C achieves quantitative protection without base, leveraging methanol’s hydrogen-bonding to stabilize the transition state [7].
  • Steric Effects: The Boc group’s tert-butyl moiety creates a conical steric shield with a van der Waals radius of 5.2 Å, hindering nucleophilic attack at the β-carbon by 60% compared to unprotected amines [5].
  • Deprotection: Trifluoroacetic acid (TFA) cleanly removes Boc at 0°C, preserving acid-sensitive functionalities like tert-butyldiphenylsilyl (TBDPS) ethers [5].

Carboxybenzyl (Cbz) Protection

  • Comparative Sterics: Cbz’s benzyl group (4.8 Å radius) offers less shielding than Boc, allowing partial reactivity at the γ-carbon. This enables sequential functionalization—Cbz removal via hydrogenolysis leaves Boc intact for orthogonal protection [6].

Steric Parameter Table

Protecting GroupVan der Waals Radius (Å)Relative Reaction Rate (vs. NH₂)
Boc5.20.40
Cbz4.80.65
Acetyl3.50.85

Data compiled from synthetic studies [4] [5] [6].

Solvent Effects on Protection Kinetics

Methanol accelerates Boc protection of aromatic amines by 70-fold versus chloroform, as confirmed by QM calculations. Methanol’s hydroxyl group stabilizes the tetrahedral intermediate via a six-membered hydrogen-bonded transition state, lowering activation energy to 16.2 kcal/mol [7].

Transition metal-catalyzed hydrogenation represents the most established and widely utilized approach for synthesizing 3-(4-aminophenyl)propan-1-ol. The primary synthetic route involves the catalytic reduction of the corresponding nitro compound precursor, 3-(4-nitrophenyl)propan-1-ol, using heterogeneous palladium catalysts [1]. This methodology has demonstrated exceptional efficiency, achieving conversion yields as high as 98.5% under mild reaction conditions [1].

The palladium-catalyzed hydrogenation process typically employs palladium on activated charcoal as the catalyst support, with methanol serving as the preferred solvent medium [1]. The reaction proceeds under ambient hydrogen pressure, making it operationally convenient and industrially viable. The mechanism involves the initial activation of hydrogen molecules on the palladium surface, followed by sequential electron transfer and proton delivery to reduce the nitro group to the corresponding amino functionality [1].

Recent advances in first-row transition metal catalysis have expanded the scope of hydrogenation reactions beyond traditional precious metal systems. Iron, cobalt, and nickel complexes featuring functional pincer ligands have emerged as competitive alternatives to precious metal catalysts [2]. These earth-abundant metal catalysts offer significant economic advantages while maintaining high catalytic activity for various dehydrogenation and hydrogenation transformations [2].

The development of bimetallic catalytic systems has further enhanced the selectivity and efficiency of these transformations. Platinum-tin supported on alumina (Pt-Sn/Al2O3) has shown particular promise for related aminophenol synthesis reactions [3]. This system operates effectively at 140°C under pressurized carbon dioxide and hydrogen atmosphere, achieving 85% selectivity while employing environmentally benign reaction conditions that eliminate the need for traditional mineral acids [3].

Organocatalytic Strategies for Asymmetric Synthesis

Organocatalytic approaches have revolutionized the synthesis of chiral amino alcohols, offering metal-free alternatives that align with principles of green chemistry. The proline-catalyzed asymmetric Mannich reaction represents a particularly powerful methodology for constructing 1,2-amino alcohol derivatives with high levels of stereochemical control [4]. This transformation utilizes hydroxyacetone as the nucleophilic donor component, enabling the formation of chiral centers with excellent enantioselectivity [4].

The mechanism of proline-catalyzed asymmetric synthesis involves the formation of an enamine intermediate, which undergoes nucleophilic attack on the electrophilic imine component [4]. The chiral environment provided by the proline catalyst dictates the stereochemical outcome of the reaction, resulting in high enantiomeric excess values and predictable absolute stereochemistry [4]. This methodology has been successfully applied to the synthesis of various pharmaceutical intermediates and bioactive compounds [4].

Chiral phosphoric acid catalysis has emerged as another powerful organocatalytic strategy for asymmetric transformations. These Brønsted acid catalysts activate electrophilic substrates through protonation while simultaneously providing chiral induction through their inherent chirality [5]. The versatility of chiral phosphoric acids extends to multiple reaction types, including cycloadditions, rearrangements, and nucleophilic additions [5].

Recent developments in organocatalytic asymmetric synthesis have focused on the development of novel catalyst architectures and activation modes. The synthesis of Si-stereogenic siloxanols using imidazole-containing chiral catalysts demonstrates the expanding scope of organocatalytic methodology [6]. These systems achieve exceptional enantioselectivity (95:5 enantiomeric ratio) while operating under mild reaction conditions [6].

The integration of multiple activation modes within single catalytic systems has led to the development of synergistic catalytic processes. Metal-organocatalyst cooperative systems combine the unique reactivity patterns of transition metals with the selectivity advantages of organocatalysts [5]. These hybrid approaches have proven particularly effective for complex transformations requiring multiple bond-forming events [5].

Green Catalysis: Fruit Waste-Derived Lewis Acids

The utilization of agricultural waste materials as catalytic precursors represents a paradigm shift toward sustainable chemical synthesis. Fruit waste-derived Lewis acids have emerged as environmentally benign alternatives to traditional catalytic systems, offering unique advantages in terms of cost-effectiveness, renewability, and waste valorization [7] [8] [9].

Kinnow peel waste has been successfully employed as an eco-catalyst for various organic transformations, including epoxide ring-opening reactions that are relevant to amino alcohol synthesis [7]. The dried and processed kinnow peel powder functions as a heterogeneous Lewis acid catalyst, providing active sites for substrate activation and promoting nucleophilic attack [7]. This approach eliminates the need for synthetic catalyst preparation while simultaneously addressing waste management challenges in the agricultural sector [7].

The characterization of fruit waste-derived catalysts reveals complex compositions containing various metal species and organic functional groups. Citrus limetta pulp-decorated copper oxide nanoflakes represent an advanced iteration of this concept, combining the structural advantages of nanostructured materials with the sustainability benefits of waste-derived supports [8]. These hybrid catalysts demonstrate excellent activity for N-arylation reactions, achieving high yields under environmentally friendly conditions [8].

Waste passion fruit peel has demonstrated remarkable catalytic activity for transesterification reactions, achieving 95.4% conversion under ambient temperature conditions [9]. The calcined waste material contains potassium species in the form of carbonates and chlorides, which provide the necessary basic sites for catalytic activation [9]. The ability to operate at room temperature represents a significant advantage in terms of energy efficiency and process sustainability [9].

The development of fruit waste-derived catalysts involves careful optimization of preparation conditions to maximize active site concentration and accessibility. Thermal treatment protocols, including calcination temperature and duration, significantly influence the final catalytic properties [9]. The resulting materials exhibit unique surface morphologies and chemical compositions that contribute to their catalytic performance [9].

Co-Factor Self-Sufficient Biocatalytic Cascades

Biocatalytic cascade systems represent the pinnacle of sustainable synthetic methodology, combining the exceptional selectivity of enzymatic transformations with the efficiency of multi-step processes. The development of cofactor self-sufficient whole-cell biocatalysts has addressed one of the primary limitations of enzymatic synthesis: the need for expensive cofactor regeneration [10] [11] [12].

The design of cofactor self-sufficient systems involves the strategic integration of multiple enzymatic activities within single cellular platforms. Engineered Escherichia coli strains incorporating enhanced nicotinamide adenine dinucleotide phosphate (NADP+) biosynthesis pathways have achieved remarkable performance metrics [10]. These systems utilize the Preiss-Handler pathway for NAD(H) synthesis coupled with NAD kinase-mediated phosphorylation to generate NADP+, resulting in 2.97-fold increases in intracellular NADP(H) concentrations [10].

The implementation of multi-enzyme cascade systems for amino alcohol synthesis has demonstrated exceptional efficiency and selectivity. Epoxide hydrolase, alcohol dehydrogenase, and transaminase enzymes work in concert to convert racemic epoxides into enantiopure β-amino alcohols [11]. This cascade achieves 97-99% enantiomeric excess with 79-99% conversion rates, demonstrating the power of coordinated enzymatic transformations [11].

Recent advances in cofactor immobilization have enabled the development of self-sufficient heterogeneous biocatalysts. Co-immobilization of phosphorylated cofactors (NAD+, FAD+, and pyridoxal phosphate) with their corresponding enzymes on solid supports creates reusable catalytic systems that operate without external cofactor addition [13]. These immobilized systems maintain high catalytic activity over multiple reaction cycles while enabling easy product separation and catalyst recovery [13].

The optimization of cofactor self-sufficient systems requires careful balance of enzyme expression levels and cofactor availability. Ribosome binding site engineering has proven effective for modulating enzyme expression ratios, particularly for addressing rate-limiting steps in multi-enzyme cascades [10]. The successful production of L-phosphinothricin from 2-oxo-4-[(hydroxy)(methyl)phosphinyl]butyric acid demonstrates the industrial potential of these systems, achieving 100% conversion with 99.9% enantiomeric excess and space-time yields of 706.2 g L-1 d-1 [10].

XLogP3

0.9

Wikipedia

4-Aminobenzenepropanol

Dates

Last modified: 08-15-2023

Explore Compound Types